Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

4-(tert-Butyldimethylsilyloxy)piperidine structure
97231-91-9 structure
Product Name:4-(tert-Butyldimethylsilyloxy)piperidine
CAS番号:97231-91-9
MF:C11H25NOSi
メガワット:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
Update Time:2025-05-26

4-(tert-Butyldimethylsilyloxy)piperidine 化学的及び物理的性質

名前と識別子

    • Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 4-(t-butyldimethylsilyloxy)piperidine
    • 4-(tert-butyldimethylsilyloxy)piperidine
    • tert-butyl-dimethyl-piperidin-4-yloxysilane
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
    • 4-(tert-Butyldimethylsilyloxy)piperidine
    • MDL: MFCD11847779
    • インチ: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
    • InChIKey: GCPNPVFWMHBPNS-UHFFFAOYSA-N
    • ほほえんだ: O([Si](C(C)(C)C)(C)C)C1CCNCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3

4-(tert-Butyldimethylsilyloxy)piperidine 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB402757-250 mg
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; .
97231-91-9 95%
250mg
€470.60 2023-04-25
abcr
AB402757-1 g
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; .
97231-91-9 95%
1g
€1093.80 2023-04-25
TRC
T206035-10mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
10mg
$ 50.00 2022-06-03
TRC
T206035-50mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
50mg
$ 210.00 2022-06-03
TRC
T206035-100mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
100mg
$ 320.00 2022-06-03
Alichem
A129008524-1g
4-(Tert-butyldimethylsilyloxy)piperidine
97231-91-9 95%
1g
$683.28 2023-08-31
Alichem
A129008524-5g
4-(Tert-butyldimethylsilyloxy)piperidine
97231-91-9 95%
5g
$2030.13 2023-08-31
Enamine
EN300-250683-0.05g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.05g
$146.0 2024-06-19
Enamine
EN300-250683-0.1g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.1g
$217.0 2024-06-19
Enamine
EN300-250683-0.25g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.25g
$310.0 2024-06-19

4-(tert-Butyldimethylsilyloxy)piperidine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  12 h, rt
リファレンス
Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis
, United States, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, rt
リファレンス
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 12 h, rt
リファレンス
Preparation of azole derivatives as hepatitis B antiviral agents
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ;  0 °C
リファレンス
Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides
Rojas, Juan J. ; Croft, Rosemary A.; Sterling, Alistair J. ; Briggs, Edward L.; Antermite, Daniele; et al, Nature Chemistry, 2022, 14(2), 160-169

合成方法 5

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  18 h, rt
リファレンス
Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  21 h, rt
リファレンス
Preparation of imidazole derivatives as RORγt inhibitors
, Japan, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Water ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  rt
リファレンス
Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O
Ankner, Tobias; Said Stalsmeden, Anna; Hilmersson, Goeran, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 15 psi, 15 °C
リファレンス
Preparation of heterocycles as IRAK degraders and uses thereof
, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 4 - 8 h, rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
リファレンス
Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group
Li, Bryan; Bemish, Raymond; Buzon, Richard A.; Chiu, Charles K.-F.; Colgan, Stephen T.; et al, Tetrahedron Letters, 2003, 44(44), 8113-8115

合成方法 10

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  3 h, 0 °C
リファレンス
Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  3 h, rt
リファレンス
Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers
, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
リファレンス
Quinazoline derivatives as KRAS G12D inhibitors and their preparation
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
リファレンス
Quinazolines as KRAS G12D inhibitors and their preparation
, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 16 h, rt
リファレンス
Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof
, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
リファレンス
Preparation of carboxamides as ubiquitin-specific protease inhibitors
, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
リファレンス
Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation
, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  1 d, rt
リファレンス
Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof
, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  72 h, rt
リファレンス
Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders
, World Intellectual Property Organization, , ,

4-(tert-Butyldimethylsilyloxy)piperidine Raw materials

4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products

推奨される供給者
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hunan Well Medicine Synthesis Technology Co., Ltd.